molecular formula C7H7ClF2N2O2 B14867346 6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione

6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14867346
M. Wt: 224.59 g/mol
InChI Key: TVMZQJGQYANAMC-UHFFFAOYSA-N
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Description

6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of chlorine, difluoroethyl, and methyl groups attached to the pyrimidine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

    Addition of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide (e.g., difluoroethyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃).

    Methylation: The methyl group can be added through a methylation reaction using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted pyrimidine derivatives with new functional groups replacing the chlorine atom

Scientific Research Applications

6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of chlorine, difluoroethyl, and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
  • 6-chloro-1-(2,2-difluoroethyl)-3-ethylpyrimidine-2,4(1H,3H)-dione
  • 6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-trione

Uniqueness

6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of chlorine, difluoroethyl, and methyl groups attached to the pyrimidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7ClF2N2O2

Molecular Weight

224.59 g/mol

IUPAC Name

6-chloro-1-(2,2-difluoroethyl)-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C7H7ClF2N2O2/c1-11-6(13)2-4(8)12(7(11)14)3-5(9)10/h2,5H,3H2,1H3

InChI Key

TVMZQJGQYANAMC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC(F)F)Cl

Origin of Product

United States

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